Cas no 915921-68-5 ((4-Bromophenyl)(1H-imidazol-2-yl)methanone)
(4-Bromophenyl)(1H-imidazol-2-yl)methanone Chemical and Physical Properties
Names and Identifiers
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- (4-Bromophenyl)(1H-imidazol-2-yl)methanone
- (4-bromophenyl)-(1H-imidazol-2-yl)methanone
- (4-bromophenyl)(1H-imidazol-2-yl)methanone(SALTDATA: FREE)
- 4-bromophenyl imidazol-2-yl ketone
- 915921-68-5
- BS-36574
- DTXSID40586090
- AKOS002322956
- SCHEMBL3473764
- MFCD08548430
- CHEMBRDG-BB 9071536
- 2-(4-bromobenzoyl)-1H-imidazole
-
- MDL: MFCD08548430
- Inchi: 1S/C10H7BrN2O/c11-8-3-1-7(2-4-8)9(14)10-12-5-6-13-10/h1-6H,(H,12,13)
- InChI Key: JEBOSSBCWOPJLB-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C1=NC=CN1)=O
Computed Properties
- Exact Mass: 249.97400
- Monoisotopic Mass: 249.97418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 45.8Ų
Experimental Properties
- Density: 1.617
- Boiling Point: 434.852°C at 760 mmHg
- Flash Point: 216.791°C
- Refractive Index: 1.645
- PSA: 45.75000
- LogP: 2.40320
(4-Bromophenyl)(1H-imidazol-2-yl)methanone Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(4-Bromophenyl)(1H-imidazol-2-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B804860-10mg |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone |
915921-68-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804860-50mg |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone |
915921-68-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804860-100mg |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone |
915921-68-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532389-1g |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone |
915921-68-5 | 98% | 1g |
¥3366.00 | 2024-04-25 | |
| eNovation Chemicals LLC | Y1259287-1g |
(4-BROMOPHENYL)(1H-IMIDAZOL-2-YL)METHANONE |
915921-68-5 | 95% | 1g |
$320 | 2025-02-20 | |
| A2B Chem LLC | AD17848-1g |
(4-BROMOPHENYL)(1H-IMIDAZOL-2-YL)METHANONE |
915921-68-5 | 95% | 1g |
$214.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1259287-1g |
(4-BROMOPHENYL)(1H-IMIDAZOL-2-YL)METHANONE |
915921-68-5 | 95% | 1g |
$320 | 2025-02-21 | |
| Chemenu | CM282720-1g |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone |
915921-68-5 | 95% | 1g |
$267 | 2024-07-20 | |
| abcr | AB222077-1 g |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone; 95% |
915921-68-5 | 1g |
€367.20 | 2023-02-05 | ||
| abcr | AB222077-1g |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone, 95%; . |
915921-68-5 | 95% | 1g |
€385.20 | 2025-04-15 |
(4-Bromophenyl)(1H-imidazol-2-yl)methanone Suppliers
(4-Bromophenyl)(1H-imidazol-2-yl)methanone Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on (4-Bromophenyl)(1H-imidazol-2-yl)methanone
Introduction to (4-Bromophenyl)(1H-imidazol-2-yl)methanone (CAS No. 915921-68-5)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the synthesis of novel bioactive molecules. One such compound, (4-Bromophenyl)(1H-imidazol-2-yl)methanone, with the CAS number 915921-68-5, has garnered significant attention due to its versatile applications in medicinal chemistry. This introduction delves into the structural characteristics, synthetic pathways, and recent applications of this compound, highlighting its potential in drug discovery and molecular biology.
The molecular structure of (4-Bromophenyl)(1H-imidazol-2-yl)methanone consists of a benzene ring substituted with a bromine atom at the para position, linked to an imidazole ring through a methanone bridge. This unique arrangement confers upon it distinct chemical properties that make it a valuable intermediate in organic synthesis. The presence of both electron-withdrawing and electron-donating groups on the aromatic system enhances its reactivity, enabling diverse functionalization strategies.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various therapeutic targets. The (4-Bromophenyl)(1H-imidazol-2-yl)methanone scaffold has been extensively explored as a key building block in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. Its ability to interact with specific amino acid residues in protein binding pockets makes it an attractive candidate for structure-based drug design.
One of the most compelling aspects of this compound is its role in the development of next-generation antiviral agents. The imidazole moiety, known for its pharmacological activity, has been shown to disrupt viral replication cycles by inhibiting essential enzymes. Researchers have leveraged the versatility of (4-Bromophenyl)(1H-imidazol-2-yl)methanone to design molecules that exhibit potent antiviral activity against a range of pathogens. These findings underscore the compound's significance in addressing emerging infectious diseases.
The synthetic route to (4-Bromophenyl)(1H-imidazol-2-yl)methanone involves a series of well-established organic transformations, including condensation reactions and aromatic substitutions. The brominated benzene derivative serves as a crucial starting material, which is subsequently coupled with imidazole derivatives under controlled conditions. Advances in catalytic systems have further refined these synthetic protocols, enabling higher yields and improved purity of the final product.
In addition to its pharmaceutical applications, this compound has found utility in materials science and chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of luminescent probes for cellular imaging. Such probes are invaluable tools for studying biological processes at the molecular level, providing insights into dynamic cellular events.
The growing body of literature on (4-Bromophenyl)(1H-imidazol-2-yl)methanone underscores its multifaceted role in scientific research. Ongoing studies continue to uncover new applications and derivatives that expand its therapeutic potential. As drug discovery efforts intensify, this compound remains a cornerstone in the quest for innovative treatments for human diseases.
Future directions in research may focus on optimizing synthetic methodologies to enhance scalability and sustainability. Additionally, exploring novel derivatives through computational chemistry and high-throughput screening could yield additional bioactive compounds with improved pharmacokinetic profiles. The continued investigation into the properties and applications of (4-Bromophenyl)(1H-imidazol-2-yl)methanone promises to yield groundbreaking advancements in multiple scientific disciplines.
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